molecular formula C15H9F5N2O2 B2791587 N-(3-acetamidophenyl)-2,3,4,5,6-pentafluorobenzamide CAS No. 324779-22-8

N-(3-acetamidophenyl)-2,3,4,5,6-pentafluorobenzamide

Cat. No.: B2791587
CAS No.: 324779-22-8
M. Wt: 344.241
InChI Key: DOZKHNJYAHGICL-UHFFFAOYSA-N
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Description

This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The “pentafluorobenzamide” part of the name suggests that it contains a benzene ring with five fluorine atoms attached, and the “3-acetamidophenyl” part suggests that it has another benzene ring with an acetamide group (CH3CONH2) attached .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would likely include two benzene rings, one of which is substituted with five fluorine atoms and the other is substituted with an acetamide group . The exact structure would depend on the positions of these substituents on the benzene rings.


Chemical Reactions Analysis

Amides are generally stable compounds, but they can participate in a variety of chemical reactions. For example, they can be hydrolyzed to produce carboxylic acids and amines, or they can react with nitrous acid to produce carboxylic acids and nitrogen gas .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of fluorine atoms might make the compound more lipophilic (fat-soluble), while the presence of the amide group could allow for hydrogen bonding .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, many fluorinated organic compounds are relatively non-reactive and safe to handle, but they can produce toxic or corrosive gases if they are heated to decomposition .

Properties

IUPAC Name

N-(3-acetamidophenyl)-2,3,4,5,6-pentafluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F5N2O2/c1-6(23)21-7-3-2-4-8(5-7)22-15(24)9-10(16)12(18)14(20)13(19)11(9)17/h2-5H,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZKHNJYAHGICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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